molecular formula C9H6BrClN2O B2416561 7-Bromo-2-chloro-8-methoxyquinoxaline CAS No. 1823059-48-8

7-Bromo-2-chloro-8-methoxyquinoxaline

Cat. No.: B2416561
CAS No.: 1823059-48-8
M. Wt: 273.51
InChI Key: XIATUHOVOQEBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chloro-8-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H6BrClN2O It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-8-methoxyquinoxaline typically involves the reaction of appropriate quinoxaline derivatives with brominating and chlorinating agents. One common method includes the bromination of 2-chloro-8-methoxyquinoxaline using bromine or a brominating reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-8-methoxyquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

7-Bromo-2-chloro-8-methoxyquinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-8-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-bromo-8-hydroxyquinoline: This compound shares structural similarities with 7-Bromo-2-chloro-8-methoxyquinoxaline but has a hydroxyl group instead of a methoxy group.

    2-Chloroquinoline-3-carbaldehyde: Another related compound with a quinoline ring and similar substitution patterns.

Uniqueness

This compound is unique due to the specific combination of bromine, chlorine, and methoxy groups on the quinoxaline ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

7-bromo-2-chloro-8-methoxyquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-14-9-5(10)2-3-6-8(9)13-7(11)4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIATUHOVOQEBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=NC=C(N=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.